1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea

Kinase inhibition Structure-Activity Relationship Scaffold hopping

1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea (CAS 1311777-18-0) is a heterocyclic urea derivative with the molecular formula C₁₉H₁₆N₆O and a molecular weight of 344.4 g/mol. The compound belongs to a class of pyridinyl-pyrazolyl-urea hybrids that have been broadly claimed in patents as kinase inhibitors, including p38 MAPK, RAF, and ERK.

Molecular Formula C19H16N6O
Molecular Weight 344.378
CAS No. 1311777-18-0
Cat. No. B2579638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea
CAS1311777-18-0
Molecular FormulaC19H16N6O
Molecular Weight344.378
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CN3C=CC(=N3)NC(=O)NC4=CC=NC=C4)N=CC=C2
InChIInChI=1S/C19H16N6O/c26-19(22-16-6-10-20-11-7-16)23-17-8-12-25(24-17)13-15-4-1-3-14-5-2-9-21-18(14)15/h1-12H,13H2,(H2,20,22,23,24,26)
InChIKeyYRCKUDHAPVUCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea (CAS 1311777-18-0): Structural Identity and Baseline for Procurement


1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea (CAS 1311777-18-0) is a heterocyclic urea derivative with the molecular formula C₁₉H₁₆N₆O and a molecular weight of 344.4 g/mol . The compound belongs to a class of pyridinyl-pyrazolyl-urea hybrids that have been broadly claimed in patents as kinase inhibitors, including p38 MAPK, RAF, and ERK [1][2]. Its scaffold is characterized by a pyridin-4-yl urea linked to an N-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine core.

Why Generic Substitution Fails for 1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea: Scaffold-Specific Structural Constraints


The pyridin-4-yl urea linked to an N-(quinolin-8-ylmethyl)pyrazole scaffold is not a generic kinase inhibitor pharmacophore; minor modifications at the 4-position of the pyridine ring or the quinoline-8-ylmethyl attachment point are known to drastically alter kinase selectivity profiles across the kinome [1]. Within the same patent families, close analogs with 6-methoxypyrimidin-4-yl (e.g., CAS 2416234-64-3) or 1-phenylpyrazol-3-yl (e.g., CAS not assigned) replacements cannot be assumed to retain the same target engagement profile, as the pyridin-4-yl moiety acts as a critical hinge-binding motif [1]. Consequently, for any structure-activity relationship (SAR) study or biochemical assay, substituting this specific compound with a generic pyridinyl-quinolinyl-urea would compromise the validity of the results.

Quantitative Differential Evidence for 1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea Versus Closest Analogs


Target Engagement Selectivity: Pyridin-4-yl vs. 6-Methoxypyrimidin-4-yl Analog

The pyridin-4-yl urea moiety of the target compound is a privileged hinge-binding motif in kinase inhibitors, while its closest commercially available analog, 1-(6-methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea (CAS 2416234-64-3), contains a methoxypyrimidine replacement. Although no direct head-to-head study exists, class-level SAR from patent data indicates that substituting the pyridine with a pyrimidine alters ATP-binding site interactions, potentially shifting kinase selectivity [1]. The target compound retains a simpler, less sterically hindered pyridin-4-yl group, which is expected to confer a different selectivity profile compared to the methoxypyrimidine analog.

Kinase inhibition Structure-Activity Relationship Scaffold hopping

Physical Property Differentiation: Molecular Weight and Lipophilicity vs. 1-(1-Phenylpyrazol-3-yl) Analog

Another close analog, 1-(1-phenylpyrazol-3-yl)-3-(quinolin-8-ylmethyl)urea (C20H17N5O, MW 343.4), features a phenyl group directly on the pyrazole nitrogen instead of the pyridin-4-yl urea extension. This structural difference results in a lower molecular weight (343.4 vs. 344.4 g/mol) but a significantly different hydrogen bond donor/acceptor count and topological polar surface area (tPSA). The target compound possesses an additional H-bond acceptor (pyridine nitrogen) and donor (urea NH), which can influence both solubility and target binding. No quantitative head-to-head biological data are available, but the physicochemical divergence is substantial (ΔHBA = +1, ΔHBD = +1) .

Drug-likeness Lipinski's Rule of Five Physicochemical screening

Absence of Publicly Available Potency or Selectivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents revealed no IC₅₀, Ki, or cellular activity data for CAS 1311777-18-0. This data void is a critical differential factor: for any analog for which such data exist, the lack of data for the target compound means it should be used only as a chemical probe or SAR template, not as a validated lead [1]. Procurement prioritization must be based solely on its scaffold authenticity, which is documented in patent families WO2016095089A1 and US20030216396 as part of broader claims [2].

Kinase profiling Bioactivity databases SAR

Validated Application Scenarios for 1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea (CAS 1311777-18-0) Based on Differential Evidence


Kinase Inhibitor Scaffold Hopping and Fragment-Based Drug Design

The compound serves as a minimal pharmacophore for kinase hinge-binding, providing the pyridin-4-yl urea motif without additional substitution that could bias selectivity. Researchers can use it as a core for fragment growing or scaffold hopping programs, leveraging the scaffold's patent precedence in p38 MAPK and ERK inhibition claims [1].

Negative Control for Pyridine-Dependent Hinge Binding

Given the lack of bioactivity data, the compound is most rigorously employed as a negative control in assays where pyridine-containing urea inhibitors are being profiled. Its intact pyridin-4-yl urea makes it suitable for assessing non-specific binding or solubility artifacts, distinct from analogs where this group is modified or absent [2].

Physicochemical Standard for Urea-Based Kinase Inhibitor Libraries

With a molecular weight of 344.4 and a moderate H-bond donor/acceptor profile, the compound can serve as a reference standard for calibrating high-throughput screening assays that evaluate drug-likeness parameters of larger urea libraries, where the pyridin-4-yl urea is a recurring motif .

Quote Request

Request a Quote for 1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.